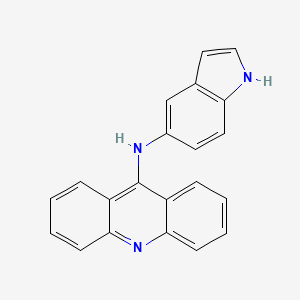

9-(5-Indolyl)aminoacridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H15N3 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)acridin-9-amine |

InChI |

InChI=1S/C21H15N3/c1-3-7-19-16(5-1)21(17-6-2-4-8-20(17)24-19)23-15-9-10-18-14(13-15)11-12-22-18/h1-13,22H,(H,23,24) |

InChI Key |

OXSGSVSDXJFMCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC5=C(C=C4)NC=C5 |

Origin of Product |

United States |

Investigations into Molecular Interactions and Mechanistic Biology

Nucleic Acid Interaction Mechanisms

The biological activity of 9-(5-Indolyl)aminoacridine and related 9-aminoacridine (B1665356) derivatives is deeply rooted in their direct interactions with nucleic acids. These interactions disrupt the normal structure and function of DNA, leading to downstream effects on cellular processes. The planar aromatic structure of the acridine (B1665455) core is a key feature that facilitates these molecular engagements.

The primary mode by which 9-aminoacridine derivatives interact with DNA is through intercalation, a process where the planar acridine ring system inserts itself between the base pairs of the DNA double helix. frontiersin.orgmdpi.com This insertion leads to significant structural perturbations of the DNA molecule. X-ray crystallography studies of a complex between 9-aminoacridine and a dinucleoside monophosphate have revealed two distinct intercalative binding modes. The first is a pseudosymmetric stacking interaction between the 9-aminoacridine molecules and guanine-cytosine base pairs, which is considered a likely configuration for its intercalation into DNA. nih.govnih.gov The second is an asymmetric interaction dominated by stacking forces between the acridine and guanine (B1146940) rings. nih.govnih.gov

Upon binding to DNA, spectroscopic changes are observed that are characteristic of intercalation. Studies on 9-aminoacridine and its derivatives, including those conjugated with Cu(II)-triazacyclononane complexes, show a significant red-shift (a shift to longer wavelengths) and hypochromism (a decrease in absorbance intensity) in the acridine's absorption spectrum. researchgate.net These spectral shifts indicate a strong interaction between the acridine moiety and the DNA base pairs. researchgate.net

| Parameter | Observation | Implication | Source |

| Binding Mode | Insertion of planar acridine ring between DNA base pairs | Direct physical interaction with DNA core | frontiersin.orgmdpi.com |

| Structural Change | DNA helix unwinding and lengthening | Local distortion of DNA secondary structure | mdpi.com |

| Spectroscopic Shift | Red-shift and hypochromism in UV-Vis absorption spectrum | Strong stacking interactions between acridine and DNA bases | researchgate.net |

| Crystallography | Pseudosymmetric stacking with G-C pairs | Preferred orientation within the DNA helix | nih.govnih.gov |

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA, such as those found in telomeres and gene promoter regions. wur.nl The stabilization of these structures by small molecules is a promising strategy for anticancer drug development, as it can inhibit the activity of enzymes like telomerase or modulate gene expression. wur.nlresearchmap.jpnih.gov

While research on the specific interaction of this compound with G-quadruplexes is limited, the broader class of acridine derivatives and other planar aromatic ligands have been investigated for this property. The common recognition element for many G4-binding ligands is the planar G-tetrad, which allows for π-π stacking interactions between the ligand and the terminal quartets of the G4 structure. scholaris.ca Metal complexes featuring planar aromatic ligands have shown a remarkable ability to stabilize G4 structures, often enhanced by electrostatic interactions between the cationic complex and the negatively charged DNA phosphate (B84403) backbone. wur.nl

Studies on porphyrins with cationic side arms, which share the feature of being large aromatic systems, demonstrate that such molecules can bind to and significantly stabilize G-quadruplex DNA, as evidenced by increases in the DNA's melting temperature (TM). researchmap.jpnih.gov The binding is often to the external guanine tetrad or grooves of the quadruplex. researchmap.jpnih.gov Given the structural similarities, it is plausible that acridine-based compounds could also interact with and stabilize G-quadruplex structures, representing an additional mechanism of nucleic acid interaction.

9-aminoacridine has been shown to be an inhibitor of DNA replication in vitro. nih.gov Its inhibitory action occurs through multiple mechanisms. At concentrations below 10 µM, the inhibition is primarily due to its interaction with the DNA template. nih.gov A key finding is that 9-aminoacridine destabilizes the DNA growing point, which is the site of nucleotide incorporation. nih.gov

| Effect | Mechanism | Concentration | Source |

| Inhibition of dNTP Incorporation | Interaction with DNA template; Destabilization of the DNA growing point | < 10 µM | nih.gov |

| Stimulation of 3'-5' Exonuclease Activity | Destabilization of correctly paired DNA at the growing point | < 10 µM | nih.gov |

| Inhibition of DNA Polymerase | Direct interaction with the polymerase enzyme | > 10 µM | nih.gov |

Topoisomerase Enzyme Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and other cellular processes. nih.gov They are critical targets for anticancer drugs. mdpi.com Acridine derivatives have been extensively studied as inhibitors of these enzymes. nih.gov

Topoisomerase IIα (Topo IIα) alters DNA topology by creating transient double-strand breaks to allow for strand passage. nih.gov This isoform is highly expressed in proliferating cancer cells, making it an attractive therapeutic target. nih.gov A series of 9-aminoacridine derivatives have been identified as catalytic inhibitors of Topo IIα. nih.gov Unlike "topoisomerase poisons" such as etoposide, which stabilize the covalent DNA-enzyme intermediate and lead to permanent DNA strand breaks, these acridine-based catalytic inhibitors prevent the enzyme from completing its catalytic cycle without generating these damaging lesions. nih.govnih.gov This mechanism may reduce the risk of therapy-related secondary malignancies. nih.gov Studies have shown that these compounds inhibit the proliferation of various cancer cell lines with EC50 values in the micromolar range and induce cell death primarily through apoptosis. nih.gov

| Compound Class | Mechanism of Action | Key Feature | Source |

| 9-Aminoacridine Derivatives | Catalytic Inhibition of Topo IIα | Inhibits enzyme activity without stabilizing DNA-enzyme complex | nih.govnih.gov |

| Etoposide (Topo II Poison) | Stabilization of Topo IIα-DNA cleavage complex | Induces permanent DNA double-strand breaks | nih.gov |

Topoisomerase I (Topo I) relieves torsional stress by creating single-strand nicks in the DNA. nih.gov Certain substituted 9-aminoacridines have been evaluated for their ability to inhibit this enzyme. nih.gov Research indicates that some of these compounds can effectively stabilize the formation of Topo I-DNA adducts in cells. nih.gov However, further experiments using RNA interference suggest that this particular interaction may not be the primary contributor to the drug-induced cell killing, indicating that these compounds might act as non-lethal poisons of Topoisomerase I. nih.gov Other studies on novel 3,9-disubstituted acridines have demonstrated strong inhibitory activity against Topo I, which is predicted by molecular docking to result from interactions within the enzyme's catalytic cavity, thereby preventing the DNA transesterification reaction. mdpi.com

Molecular Basis of Enzyme-DNA Complex Stabilization

The biological activity of 9-aminoacridine derivatives is significantly linked to their interaction with topoisomerase enzymes and DNA. These compounds are known to function as "topoisomerase poisons," a mode of action that involves the stabilization of a transient intermediate in the enzyme's catalytic cycle. Specifically, they stabilize the topoisomerase-DNA cleavage complex nih.gov. Topoisomerases relieve torsional stress in DNA by creating temporary single- or double-strand breaks. The stabilization of the complex by 9-aminoacridine derivatives prevents the subsequent re-ligation of the DNA strand, leading to an accumulation of DNA breaks which can trigger apoptotic pathways nih.govnih.gov.

This stabilization is a direct consequence of the compound's ability to intercalate into the DNA duplex at or near the enzyme's active site. The planar, aromatic structure of the acridine core inserts itself between DNA base pairs google.com. This physical insertion distorts the DNA helix and interferes with the enzymatic action of topoisomerase, trapping it in a covalent complex with the DNA. Studies on a series of substituted 9-aminoacridines have demonstrated that they can effectively stabilize topoisomerase I-DNA adduct formation in cells nih.gov. This interaction, however, may not always contribute to cell death, suggesting the compounds can be non-lethal poisons of topoisomerase I nih.gov. Other research has focused on 9-aminoacridine derivatives as catalytic inhibitors of topoisomerase II, which inhibit the enzyme's activity without generating the DNA strand breaks associated with topoisomerase poisons nih.gov.

Cellular Signaling Pathway Modulation

9-aminoacridine and its derivatives are recognized for their capacity to modulate multiple intracellular signaling pathways that are often deregulated in cancer cells google.comnih.gov. This multi-targeted action contributes to their biological effects.

Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Pathway Modulation

Research has demonstrated that the mechanism of action for 9-aminoacridine-based drugs includes the inhibition of the pro-survival PI3K/AKT/mTOR pathway nih.govnih.gov. Treatment of tumor cells with 9-aminoacridine (9AA) leads to the selective downregulation of a specific catalytic subunit of the PI3K family, namely p110 gamma nih.gov. The inhibition of PI3K prevents the activation of its downstream effector, AKT, which in turn leads to the suppression of the mammalian target of rapamycin (mTOR) nih.gov. This signaling cascade is crucial for cell growth, proliferation, and survival, and its inhibition is a key aspect of the compound's activity nih.govwikipedia.org. The translation of the p110 gamma subunit itself appears to be regulated by mTOR, suggesting a feedback loop that is disrupted by 9AA, further impacting mTOR and AKT activity nih.gov.

p53 Signaling Pathway Induction

9-aminoacridine derivatives have been found to activate the p53 signaling pathway nih.govnih.gov. The p53 protein, a critical tumor suppressor, is often referred to as the "guardian of the genome" for its role in preventing genome mutation nih.gov. Studies show that 9AA and its derivative quinacrine (B1676205) can activate p53 signaling nih.gov. This activation occurs without inducing a detectable DNA damage response mdpi.com. The induction of p53 function by these compounds is linked to the suppression of other signaling pathways, illustrating a functional interplay between key cellular networks google.comnih.gov.

Nuclear Factor-kappa B (NF-κB) Pathway Suppression

The small molecule 9-aminoacridine (9AA) and its derivatives can simultaneously suppress the activity of the Nuclear Factor-kappa B (NF-κB) pathway nih.govnih.gov. NF-κB is a transcription factor that plays a central role in regulating immune and inflammatory responses and promoting cell survival by inhibiting apoptosis nih.govnih.govwikipedia.org. The suppression of NF-κB by 9AA is mechanistically linked to the inhibition of the PI3K/AKT/mTOR pathway nih.gov. This simultaneous modulation of both the p53 and NF-κB pathways is a significant feature of 9-aminoacridine-based compounds google.comnih.gov.

Ribosome Biogenesis Inhibition (Pre-rRNA Transcription and Processing)

A significant mechanism of action for 9-aminoacridine (9AA) is the rapid and potent inhibition of ribosome biogenesis mdpi.comnih.govzendy.io. This process is fundamental for cell growth and proliferation. Investigations have shown that 9AA targets both the transcription of ribosomal RNA precursors (pre-rRNA) and the subsequent processing of these transcripts nih.govnih.gov. Cell exposure to 9AA causes a rapid cessation of RNA Polymerase I (Pol I) transcription, which is responsible for synthesizing the 47S pre-rRNA mdpi.com. Furthermore, 9AA inhibits the maturation of already synthesized pre-rRNAs mdpi.comnih.gov. Research indicates that the processing of 32S pre-rRNA is particularly sensitive to the compound nih.gov. This dual inhibition effectively abolishes the production of new ribosomes mdpi.comnih.gov. The mechanism for inhibiting pre-rRNA processing may be related to the ability of 9AA to bind directly to RNA in vitro, which could interfere with essential RNA-RNA and RNA-protein interactions necessary for maturation mdpi.comnih.govnih.gov.

Summary of 9-Aminoacridine Derivative Effects on Cellular Pathways

| Pathway | Effect | Key Molecular Events |

| PI3K/AKT/mTOR | Inhibition | Selective downregulation of PI3K (p110 gamma subunit), leading to reduced AKT and mTOR activity. nih.gov |

| p53 | Activation/Induction | Activation of p53 signaling, potentially without inducing DNA damage. nih.govmdpi.com |

| NF-κB | Suppression | Inhibition of NF-κB activity, linked to the suppression of the PI3K/AKT/mTOR pathway. nih.gov |

| Ribosome Biogenesis | Inhibition | Blocks transcription of pre-rRNA by Pol I and inhibits the processing of pre-rRNA transcripts. mdpi.comnih.govnih.gov |

Specific Enzyme Target Investigations

The primary and most extensively studied enzyme targets of 9-aminoacridine and its derivatives are DNA topoisomerases . These enzymes are crucial for managing DNA topology during replication, transcription, and recombination.

Topoisomerase II: Many 9-aminoacridine derivatives are potent inhibitors of topoisomerase II google.com. Amsacrine, a well-known anticancer drug, is a 9-anilinoacridine derivative and was the first synthetic topoisomerase II poison approved for clinical use nih.gov. These compounds can act as "poisons" by stabilizing the covalent enzyme-DNA complex, which leads to double-strand breaks, or as catalytic inhibitors that block the enzyme's function without trapping the complex nih.govnih.gov. The development of acridine-based catalytic topoisomerase II inhibitors is a strategy to avoid the generation of DNA strand breaks that can lead to secondary malignancies nih.gov.

Topoisomerase I: In addition to targeting Topoisomerase II, some substituted 9-aminoacridines have been shown to inhibit Topoisomerase I nih.gov. At least one derivative has been found to effectively stabilize the Topoisomerase I-DNA adduct in living cells nih.gov.

The interference with topoisomerase activity is considered a principal mechanism for the biological effects of this class of compounds nih.gov.

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

There is no available research data detailing the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, IC50 values and the mechanism of inhibition for this specific compound are unknown.

Aspartic Protease Inhibition (e.g., Human Cathepsin D, Plasmodium falciparum Plasmepsin-II)

Specific studies on the inhibitory effects of this compound on human Cathepsin D and Plasmodium falciparum Plasmepsin-II have not been reported in the available scientific literature.

Mechanisms of Protein Aggregation Modulation

Prion Protein (PrPSc) Accumulation Suppression

There is no published evidence to suggest that this compound is involved in the suppression of pathogenic prion protein (PrPSc) accumulation.

Molecular Interactions with Prion Protein

The molecular interactions between this compound and the prion protein have not been characterized.

Studies on Multi-Drug Resistance (MDR) Reversal Mechanisms

No studies investigating the role of this compound in the reversal of multi-drug resistance (MDR) have been found in the scientific literature.

Structure Activity Relationship Sar Studies of 9 5 Indolyl Aminoacridine Analogues

Impact of Substitutions on the Acridine (B1665455) Core

Substitutions on the tricyclic acridine core are a key determinant of the biological activity and toxicity of 9-aminoacridine (B1665356) derivatives. researchgate.net The nature, position, and electronic properties of these substituents can influence the molecule's DNA binding affinity, cellular uptake, and interaction with enzymes like topoisomerase. nih.gov

Research on quinacrine (B1676205), a related 9-aminoacridine, has shown that the substitution pattern on the acridine ring significantly influences its activity. researchgate.net For instance, modifying the methoxy (B1213986) and chloro groups on the acridine nucleus of quinacrine analogues leads to compounds with varied activity and toxicity profiles. researchgate.net Generally, the introduction of specific substituents can enhance the planarity and electron density of the acridine system, thereby improving its stacking interactions with DNA base pairs. The development of synthetic routes allowing for diverse substitution patterns on the acridine core is crucial for exploring these SARs. nih.gov

Table 1: Impact of Acridine Core Substitutions on Biological Activity

| Substituent Example | Position on Acridine Ring | General Effect on Activity | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | C-6 | Modulates activity and toxicity | researchgate.net |

| Chloro (-Cl) | C-2 | Influences activity profile | researchgate.net |

| Trifluoromethyl (-CF₃) | C-6 | Can produce activity similar to methoxy substitution with potentially reduced toxicity | researchgate.net |

Influence of Indole (B1671886) Moiety Modifications (e.g., Substitution Position and Electronic Properties)

The indole nucleus is a prominent scaffold in many biologically active compounds and its modification offers a powerful tool for tuning pharmacological properties. researchgate.netnih.gov In the context of 9-(indolyl)aminoacridines, both the point of attachment to the amino linker and the presence of substituents on the indole ring are critical.

Table 2: Influence of Indole Moiety Modifications

| Modification | Example | General Effect on Activity | Reference |

|---|---|---|---|

| Linker Position | Attachment at C5 vs. other positions (e.g., C3, C6) | Critical for optimal molecular geometry and binding; non-optimal positions can decrease activity | nih.govgoogle.com |

| Substituents | Methoxy (-OCH₃) at indole C5 | Modulates electronic properties and biological activity | google.com |

| Substituents | Halogens, alkyl groups | Alters lipophilicity and steric profile, impacting target interaction | chula.ac.th |

Role of Linker Chemistry and Chain Length in Biological Interactions

The linker connecting the acridine core and the indole moiety is not merely a spacer but an active contributor to the molecule's biological profile. researchgate.net Its length, flexibility, and chemical nature (e.g., neutral alkyl chain, charged polyamine) have a profound impact on DNA binding, cytotoxicity, and cell cycle arrest. researchgate.netnih.gov

For many 9-aminoacridine analogues, the length of the alkyl linker attached to the 9-amino group is a critical factor influencing activity. researchgate.net Studies on bis(9-aminoacridine-4-carboxamides) show that cytotoxicity and DNA binding are significantly affected by the type of linker used, with options ranging from neutral flexible alkyl chains to charged flexible polyamine chains and semi-rigid linkers. nih.gov The chemical properties of the linker, such as the presence of amide bonds or double bonds, can also enhance potency. nih.gov The use of amino acids as linkers introduces chirality and functional groups that can further modulate interactions and physicochemical properties like lipophilicity. mdpi.com

Table 3: Role of Linker Chemistry in Biological Activity

| Linker Type | Key Feature | General Effect on Activity | Reference |

|---|---|---|---|

| Alkyl Chain | Length | Optimal length is critical for activity | researchgate.net |

| Polyamine Chain | Charged, Flexible | Influences DNA binding and cytotoxicity | nih.gov |

| Piperazine Linker | Semi-rigid | Affects molecular conformation and target interaction | nih.gov |

| Amino Acid | Chirality, Functional Groups | Impacts lipophilicity and target specificity | mdpi.com |

Correlation between Physicochemical Properties and Mechanistic Activity

A clear correlation exists between the physicochemical properties of 9-aminoacridine analogues and their mechanistic activity, which is often rooted in DNA interaction. mdpi.com Key properties include lipophilicity, electronic character, and the ability to accept a proton at physiological pH.

The ability of the acridine derivative to be protonated and exist as a cation is vital for strong electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. mdpi.com The electronic character of substituents plays a direct role in this. For instance, in a series of 9-(pyridin-2'-yl)-aminoacridines, a strong correlation was found between the electron-withdrawing character of substituents on the pyridine (B92270) ring and an enhanced ability to stabilize the DNA-acridine complex. mdpi.com This suggests that substituents that stabilize the cationic form of the acridine nucleus promote stronger DNA binding.

Lipophilicity is another critical factor. Increased lipophilicity, which can be achieved through esterification of a linker, can sometimes lead to lower activity, suggesting that an optimal balance of hydrophilic and lipophilic character is necessary for effective cellular uptake and target engagement. mdpi.com

Comparative SAR Analyses with Other 9-Substituted Acridines (e.g., 9-Anilinoacridines, 9-Aminoacridines)

Comparing the SAR of 9-(5-indolyl)aminoacridines with other 9-substituted acridines, such as 9-anilinoacridines and simpler 9-aminoacridines, highlights the unique contribution of the indolyl group.

9-Anilinoacridines: These compounds, like amsacrine, are well-known topoisomerase II inhibitors. researchgate.net The anilino ring provides a large, planar extension that influences DNA binding and enzyme inhibition. The SAR of 9-anilinoacridines often focuses on substitutions on the anilino ring, which modulate activity. The replacement of the anilino group with an indolyl group introduces a different heterocyclic system with distinct electronic and hydrogen-bonding properties, potentially leading to different binding modes or target selectivities. researchgate.net

9-Aminoacridines with Pyridinyl Substituents: In 9-(pyridin-2'-yl)-aminoacridines, the pyridine ring's electronic properties are paramount. Electron-withdrawing groups on the pyridine ring enhance DNA binding. mdpi.comnih.gov This contrasts with the indole ring, which is generally more electron-rich and can act as a hydrogen bond donor, suggesting a different type of interaction with the DNA or target enzyme.

9-Alkylaminoacridines: In simpler analogues where the 9-amino group is attached to an alkyl chain, the primary SAR driver is often the nature of the terminal group on the side chain and the length of the chain itself. researchgate.netmdpi.com The addition of a bulky, aromatic, and heterocyclic moiety like indole introduces significant steric and electronic factors that lead to a more complex SAR profile, likely involving more specific interactions within the DNA grooves. researchgate.net

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 9-(5-Indolyl)aminoacridine, docking simulations are primarily used to predict its binding modes and affinities with various biological macromolecules, such as DNA and proteins.

The planar aromatic structure of the acridine (B1665455) ring in this compound suggests a strong potential for interaction with nucleic acids. Molecular docking studies on related 9-aminoacridine (B1665356) derivatives have consistently shown a preference for intercalation between DNA base pairs. vt.edu In this binding mode, the flat acridine moiety inserts itself into the space between adjacent base pairs of the DNA double helix. This intercalation is stabilized by π-π stacking interactions between the aromatic system of the acridine and the nucleobases.

For this compound, it is predicted that the acridine core would be the primary intercalating moiety. The attached 5-indolyl group would likely reside in either the major or minor groove of the DNA, potentially forming specific hydrogen bonds or other interactions that could enhance binding affinity and sequence selectivity.

G-quadruplexes are four-stranded DNA structures that are formed in guanine-rich sequences and are considered promising anticancer targets. Docking studies of various acridine and indole (B1671886) derivatives with G-quadruplex DNA have revealed a common binding mode involving π-π stacking onto the terminal G-quartets. nih.gov It is hypothesized that this compound would interact with G-quadruplexes in a similar fashion, with the acridine moiety stacking on the flat surface of a G-quartet. The indolyl substituent could further stabilize this interaction by fitting into one of the grooves of the G-quadruplex structure.

Table 1: Predicted Interactions of this compound with DNA Structures

| Target | Predicted Binding Mode | Key Interactions |

| B-DNA | Intercalation | π-π stacking of the acridine ring with DNA base pairs. The indolyl group is positioned in a groove. |

| G-Quadruplex | End-stacking | π-π stacking of the acridine ring on a terminal G-quartet. The indolyl group interacts with a groove or loop region. |

Topoisomerases are enzymes that regulate the topology of DNA and are vital targets for many anticancer drugs. Derivatives of 9-aminoacridine are known inhibitors of topoisomerase II. mdpi.commdpi.com Docking studies of these compounds suggest that they bind to the enzyme-DNA complex, stabilizing the transient DNA cleavage state and preventing the re-ligation of the DNA strands. mdpi.commdpi.com For this compound, a similar mechanism is anticipated. Docking simulations would likely place the acridine core at the DNA cleavage site, intercalating between the DNA base pairs, while the indolyl group could form additional interactions with amino acid residues in the enzyme's active site, thereby enhancing its inhibitory activity.

Proteases are another class of enzymes that could potentially be targeted by this compound. While specific docking studies on this compound against proteases are not widely available, research on other indole-containing molecules has demonstrated their potential as protease inhibitors. nih.gov A hypothetical docking study of this compound with a protease would involve positioning the molecule within the enzyme's active site to interact with key catalytic residues. The indole and acridine rings could engage in hydrophobic and aromatic stacking interactions within the binding pocket.

Table 2: Predicted Interactions of this compound with Enzyme Targets

| Enzyme | Predicted Binding Site | Potential Interactions |

| Topoisomerase II | DNA cleavage site within the enzyme-DNA complex | Intercalation of the acridine ring, hydrogen bonding, and hydrophobic interactions with amino acid residues. |

| Proteases | Active site | Hydrophobic interactions, hydrogen bonding with catalytic residues, and aromatic stacking. |

Molecular Dynamics (MD) Simulations and Free Energy Calculations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, this computational technique is invaluable for understanding the dynamic behavior of ligand-receptor complexes. MD simulations provide a detailed view of the conformational changes and interactions of the compound and its target over time. For the this compound-DNA complex, MD simulations could reveal the stability of the intercalated state, the flexibility of the indolyl group within the DNA groove, and the role of solvent molecules in stabilizing the complex. nih.gov

Free energy calculations, often performed in conjunction with MD simulations, can provide a more quantitative estimate of the binding affinity of this compound to its targets. researchgate.net Methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) can be used to calculate the relative binding free energies of a series of related compounds, which can be instrumental in lead optimization. wustl.edu For this compound, such calculations would be crucial in comparing its binding affinity to DNA, G-quadruplexes, or enzymes with that of known inhibitors.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about the geometry, electronic properties, and reactivity of compounds like this compound.

DFT calculations can be used to determine the most stable three-dimensional structure (optimized geometry) of this compound. These calculations would likely show that the acridine and indole ring systems are largely planar, although there may be a slight twist at the amino bridge connecting them.

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and its ability to participate in electronic transitions, which is relevant for its spectroscopic properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole and amino groups, while the LUMO would likely be distributed over the electron-deficient acridine core.

Table 3: Predicted Electronic Properties of this compound from DFT

| Property | Predicted Characteristics |

| Geometry | Largely planar acridine and indole rings with a potential twist at the amino linker. |

| HOMO | Localized on the indole ring and the exocyclic nitrogen atom. |

| LUMO | Distributed across the acridine ring system. |

| HOMO-LUMO Gap | Moderate, suggesting potential for charge transfer interactions and visible light absorption. |

Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. For this compound, DFT calculations can be used to investigate the relative stabilities of different tautomeric forms. researchgate.net The primary tautomerism would involve the migration of a proton from the exocyclic amino group to the nitrogen atom within the acridine ring, resulting in an imino form. DFT calculations on related 9-aminoacridine derivatives have shown that the amino tautomer is generally more stable. researchgate.net

Conformational analysis using DFT can explore the different spatial arrangements of the molecule due to rotation around single bonds, particularly the bond connecting the indole ring to the amino linker. These calculations can identify the lowest energy conformers and the energy barriers between them, which is important for understanding how the molecule might adapt its shape to fit into a biological binding site. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Following a comprehensive review of available scientific literature, no specific studies detailing the Molecular Electrostatic Potential (MEP) mapping of this compound were identified.

MEP analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green denotes regions of neutral potential.

While general principles of MEP can be applied to hypothesize the charge distribution on this compound, without specific computational studies, any detailed description or data table would be purely speculative and not based on published research findings. Such an analysis would typically involve quantum chemical calculations using methods like Density Functional Theory (DFT) to determine the electron distribution and electrostatic potential of the molecule.

In Silico Prediction Methodologies for Interaction Descriptors

In silico prediction methodologies are computational techniques used to forecast the biological activity and interaction of a molecule with various biological targets. These methods encompass a wide range of approaches, including:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to understand the binding mode and affinity of a molecule.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity.

Although these methodologies are widely applied to the broader class of 9-aminoacridine derivatives to explore their interactions with targets like DNA and various enzymes, no studies have been published that specifically detail the application of these techniques to predict the interaction descriptors of this compound. Therefore, the creation of data tables or a detailed discussion of research findings on this specific compound is not possible at this time.

Advanced Research Applications and Probes

Development as Fluorescent Probes for Cellular and Molecular Research

The intense fluorescence of the 9-aminoacridine (B1665356) scaffold is a key feature exploited in the development of molecular probes. scielo.br These probes are valuable tools for visualizing and quantifying various cellular components and processes. While direct studies on 9-(5-Indolyl)aminoacridine as a fluorescent probe are not extensively documented, the research on related compounds highlights the potential of this class of molecules.

9-Aminoacridine itself is utilized as a fluorescent probe to investigate the electrical diffuse layer and surface charge density associated with biological membranes, such as those of plant mitochondria and chloroplasts. nih.govnih.gov The fluorescence of 9-AA is quenched when it associates with negatively charged membranes in a low-cation environment. This quenching can be reversed by the addition of salts, with the effectiveness of the reversal depending on the charge of the cation. nih.govnih.gov This property allows researchers to monitor the behavior and concentration of cations at the membrane surface.

Furthermore, derivatives of 9-aminoacridine have been designed as sophisticated reporter systems for biochemical assays. For instance, novel long-lifetime fluorescence reporters based on 9-aminoacridine have been developed. The fluorescence lifetime of these reporters can be modulated when they are in proximity to specific amino acid residues like tryptophan, enabling the configuration of fluorescence lifetime-based assays for studying molecular interactions. rsc.orgnih.gov A patent has also noted that 9-aminoacridine derivatives have been explored as potential fluorescent probes for the detection of cancer cells, underscoring their utility in cellular research. google.com

Table 1: Applications of the 9-Aminoacridine Core as a Fluorescent Probe

| Application Area | Principle of Operation | Target | Reference |

|---|---|---|---|

| Membrane Surface Charge | Cation-dependent relief of fluorescence quenching | Mitochondrial & Thylakoid Membranes | nih.govnih.gov |

| Biochemical Assays | Modulation of fluorescence lifetime in proximity to tryptophan | Protein Interactions | rsc.orgnih.gov |

Utility in Photoaffinity Labeling Studies

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands, drugs, or other small molecules within biological macromolecules like proteins. This method involves a photoreactive group that, upon irradiation with light, forms a covalent bond with interacting residues at the binding site.

While research specifically employing this compound in photoaffinity labeling is not prominent, a closely related derivative, 9-azidoacridine (B1194597), has been successfully used as a photoaffinity label. nih.gov This reagent serves as a molecular probe for nucleotide- and aromatic-binding sites in a variety of enzymes. Studies have shown that upon photolysis, 9-azidoacridine causes increased, irreversible inhibition of enzymes by covalently binding within the active site region. nih.gov The structural similarity of 9-azidoacridine to 9-aminoacridine suggests that it targets regions that bind aromatic molecules and nucleotide cofactors. nih.gov Additionally, a patent mentions in broader terms that 9-aminoacridine derivatives have been considered for use as photoaffinity labels, indicating a recognized potential for this class of compounds in such studies. google.com

Applications as pH Indicators in Organic Solvents

The ability of certain molecules to change color or fluorescence in response to changes in pH makes them valuable as indicators. The 9-aminoacridine framework has been shown to be a versatile scaffold for developing such indicators.

A specific derivative, 2,4,5,7-tetranitro-9-aminoacridine, has been synthesized and demonstrated to be an effective pH indicator in organic solvents. scielo.br This compound exhibits distinct and surprising color changes when exposed to neutral, acidic, or basic media, making it suitable for monitoring chemical processes involving acids and bases in non-aqueous environments. scielo.br

The parent compound, 9-aminoacridine, is also well-known for its use as a fluorescent probe for measuring transmembrane pH gradients (ΔpH), particularly in liposomes and biological systems like E. coli. nih.govresearchgate.net The uncharged form of 9-aminoacridine can permeate membranes, and upon entering an acidic compartment, it becomes protonated. This protonation leads to its accumulation and a subsequent quenching of its fluorescence, which can be correlated to the magnitude of the pH gradient. nih.gov This application is crucial for studying cellular energetics and the function of membrane transport systems.

Table 2: pH-Sensing Applications of 9-Aminoacridine and Derivatives

| Compound/Derivative | Application | Medium | Principle | Reference |

|---|---|---|---|---|

| 2,4,5,7-tetranitro-9-aminoacridine | Colorimetric pH Indicator | Organic Solvents | Protonation/deprotonation causes distinct color changes. | scielo.br |

Role as a Matrix in Mass Spectrometry Techniques (e.g., Matrix-Assisted Laser Desorption/Ionization)

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique widely used for the analysis of biomolecules and other large, non-volatile compounds. The choice of the matrix—a small, energy-absorbing molecule—is critical for successful analysis.

9-Aminoacridine (9-AA) is one of the earliest and most commonly employed matrices for MALDI-MS, particularly for the analysis of low-molecular-weight compounds in the negative ionization mode. researchgate.netnih.gov Its utility stems from several key properties: it readily accepts protons, facilitating the formation of deprotonated analyte ions ([M-H]⁻), and it produces minimal background interference in the low mass-to-charge (m/z) region. researchgate.net These characteristics make 9-AA an excellent matrix for the sensitive analysis of various classes of molecules, including:

Lipids and Fatty Acids: 9-AA is frequently recommended for lipid analysis due to its high sensitivity and low background noise. researchgate.net

Metabolites: It is a standard matrix for metabolomics studies in negative mode. nih.gov

Phospholipids: 9-AA improves sensitivity and reduces suppression effects when analyzing phospholipid mixtures. nih.gov

While 9-AA is predominantly used in negative mode, derivatives have been developed to expand the utility of the acridine (B1665455) core. For example, the derivative 2,4,5,7-tetranitro-9-aminoacridine (TNA) has been presented as a suitable matrix for lipid detection in the positive-ion mode, demonstrating improved sensitivity and spectral resolution. researchgate.net Although there is no specific literature detailing the use of this compound as a MALDI matrix, the proven success of the parent compound and its other derivatives establishes the acridine structure as a highly effective and versatile scaffold for this analytical technique.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Derivatization and Scaffold Expansion

Information regarding novel synthetic pathways specifically for 9-(5-Indolyl)aminoacridine is not available. General synthetic routes for 9-aminoacridine (B1665356) derivatives typically involve the reaction of 9-chloroacridine (B74977) with an appropriate amine. nih.govpharmaguideline.com

Deeper Elucidation of Multitargeting Mechanisms and Interplay between Pathways

There are no published studies on the multitargeting mechanisms of this compound.

Rational Design Principles for Next-Generation Analogues with Tuned Interactions

Specific rational design principles for analogues of this compound have not been reported.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding in Preclinical Models

There is no evidence of the use of omics technologies to study the mechanisms of this compound in preclinical models.

Due to the lack of specific scientific data for "this compound," it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection. The generation of interactive data tables and detailed research findings is also not feasible without the underlying data. Further research and publication of studies specifically focused on this compound are required to enable a comprehensive discussion of its future research directions and translational perspectives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-(5-Indolyl)aminoacridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of aminoacridine derivatives typically involves condensation reactions between diarylamines and formic acid or substituted acridines with indole derivatives. For example, 9-aminoacridine derivatives can be synthesized via formylation followed by cyclization under acidic conditions . Optimization includes controlling temperature (e.g., 80–100°C), solvent selection (e.g., methanol or ethanol for solubility), and purification via column chromatography or recrystallization. Evidence from crystallographic studies suggests that substituent positioning (e.g., 5-indolyl) impacts molecular planarity and hydrogen-bonding networks, which can guide solvent choice .

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

- Methodological Answer : X-ray crystallography is the gold standard for resolving atomic-level structures. For 9-aminoacridine derivatives, asymmetric units often reveal planar acridine cores with deviations <0.05 Å, confirmed via bond-length analysis (e.g., C–N bonds ≈1.35–1.40 Å) . Complementary techniques include:

- NMR : Proton environments (e.g., indolyl NH at δ 10–12 ppm) and coupling patterns.

- UV-Vis Spectroscopy : Absorption maxima near 260–280 nm (π→π* transitions) and solvatochromic shifts in polar solvents .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]⁺) .

Q. What are the primary biochemical interactions of this compound, and how can these be assayed in vitro?

- Methodological Answer : Aminoacridines exhibit intercalation with DNA/RNA and inhibition of topoisomerases. Key assays:

- Fluorescence Quenching : Monitor binding to dsDNA via reduced emission intensity (excitation ≈260 nm) .

- Enzyme Inhibition : Use electrophoretic mobility shift assays (EMSAs) to study topoisomerase II inhibition .

- Cellular Uptake : Confocal microscopy with fluorescently tagged derivatives (e.g., FITC conjugates) .

Advanced Research Questions

Q. How do electrochemical properties of this compound correlate with its biological activity?

- Methodological Answer : Cyclic voltammetry (CV) reveals reduction potentials linked to antiseptic efficacy. For example, derivatives with E₁/₂ < -0.400 V (vs. NCE) show enhanced activity due to stabilized semiquinone radicals during redox cycling . Key steps:

- Electrolytic Setup : Use a three-electrode system (glassy carbon working electrode) in PBS (pH 7.4).

- Data Interpretation : Correlate peak currents (ip) and potentials with antibacterial IC₅₀ values from broth microdilution assays .

Q. What mechanisms underlie the inhibitory effects of this compound on the cGAS/STING pathway?

- Methodological Answer : The compound may disrupt cytosolic DNA sensing by competitive binding to dsDNA, preventing cGAS activation. Methodological approaches:

- qPCR/ELISA : Quantify IFN-β and ISG mRNA/protein levels in THP-1 macrophages post-treatment .

- Molecular Docking : Simulate binding affinities to cGAS (PDB ID: 4O6A) using AutoDock Vina, focusing on intercalation into DNA grooves .

- Knockout Models : Compare wild-type and cGAS⁻/⁻ murine macrophages to validate target specificity .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic conversion to reactive metabolites). Strategies:

- Metabolite Profiling : Use LC-MS/MS to identify N-oxidized or glutathione-adducted species in liver microsomes .

- Toxicogenomics : RNA-seq of treated hepatocytes to map pathways like CYP450 upregulation .

- Dose Escalation Studies : In mice, compare acute (24-hr LD₅₀) vs. chronic toxicity (28-day OECD 407 protocol) .

Q. What computational methods are effective for predicting the photophysical behavior of this compound derivatives?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) at the B3LYP/6-311+G(d,p) level predicts excitation energies and HONTO/LUNTO orbitals. For example, 1,8-substituted derivatives show red-shifted emission (≈450 nm) due to extended conjugation . Validate with:

- Solvatochromic Experiments : Compare calculated vs. observed λ_max in solvents of varying polarity .

- Fluorescence Lifetime Imaging (FLIM) : Measure excited-state decay kinetics (τ ≈1–5 ns) .

Data Analysis and Interpretation

Q. How should researchers address conflicting results in DNA-binding assays (e.g., intercalation vs. groove binding)?

- Methodological Answer : Combine multiple techniques:

- Ethidium Displacement Assays : A >50% reduction in ethidium fluorescence indicates intercalation .

- Circular Dichroism (CD) : Groove binders induce negative ellipticity shifts at 240–275 nm .

- Atomic Force Microscopy (AFM) : Visualize DNA contour length changes (intercalators increase length by 20–30%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.